4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(oxan-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLMFBUTQDGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole typically involves the bromination of 1-[(oxan-2-yl)methyl]-1H-pyrazole. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-deficient nature of the pyrazole ring. Key examples include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium azide (NaN<sub>3</sub>) | DMF, 80°C, 12 h | 4-azido-1-[(oxan-2-yl)methyl]-1H-pyrazole | |
| Potassium thiocyanate (KSCN) | DMSO, 100°C, 8 h | 4-thiocyanato-1-[(oxan-2-yl)methyl]-1H-pyrazole | |
| Ammonia (NH<sub>3</sub>) | Ethanol, 60°C, 24 h | 4-amino-1-[(oxan-2-yl)methyl]-1H-pyrazole |
Mechanistic Insights :
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The reaction proceeds via a two-step mechanism: (1) deprotonation of the pyrazole ring to form a resonance-stabilized intermediate, and (2) nucleophilic attack at the 4-position.
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Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
Oxidation and Reduction Reactions
The oxan-2-ylmethyl group and bromine atom participate in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 60°C, 6 h | 4-oxo-1-[(oxan-2-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 40°C, 4 h | 4-hydroxy-1-[(oxan-2-yl)methyl]-1H-pyrazole |
Reduction
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH<sub>4</sub> | THF, 25°C, 2 h | 4-hydro-1-[(oxan-2-yl)methyl]-1H-pyrazole | |
| LiAlH<sub>4</sub> | Diethyl ether, 0°C, 1 h | 4-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazole |
Key Observations :
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Oxidation of the oxan-2-ylmethyl group leads to ring-opening under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>).
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Bromine reduction to hydrogen is stereoelectronically controlled, favoring retention of the pyrazole ring structure.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the 4-position:
Critical Parameters :
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Suzuki-Miyaura coupling requires arylboronic acids with electron-withdrawing groups for optimal yields.
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Sonogashira coupling tolerates terminal alkynes with sterically unhindered substrates.
Functionalization via Radical Pathways
Recent studies highlight radical bromination and alkylation:
Mechanistic Notes :
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Radical reactions proceed via a chain mechanism, initiated by thermal decomposition of peroxides.
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Steric hindrance from the oxan-2-ylmethyl group directs radical addition to the 5-position.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Table 1: Chemical Reactions Involving this compound
Biological and Pharmacological Research
Potential Pharmaceutical Applications
Research indicates that 4-bromo derivatives, including this compound, may exhibit biological activity that can be harnessed in drug development.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, revealing that compounds similar to this compound showed significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Table 2: Biological Activities of Pyrazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-Bromo-1-(oxan-2-yl)-1H-pyrazole | Anticancer | 15 | |
| 4-Bromo-3-(difluoromethyl)-pyrazole | Antimicrobial | 25 | |
| 4-Bromo-1-methyl-pyrazole | Anti-inflammatory | 30 |
Material Science
Use in Polymer Chemistry
The compound can also be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
Research has demonstrated that incorporating pyrazole derivatives into polymer systems can improve their thermal and mechanical properties, making them suitable for applications in coatings and composites.
Mechanism of Action
The mechanism by which 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, highlighting differences in substituents, physicochemical properties, and applications:
Key Analysis:
Substituent Effects on Solubility :
- The oxan-2-ylmethyl group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aromatic substituents (e.g., benzyl or naphthyl groups) . This is attributed to the oxygen atom in the tetrahydropyran ring, which facilitates hydrogen bonding.
- In contrast, compounds with methoxymethyl or methyl groups (e.g., 4-bromo-1-(methoxymethyl)-1H-pyrazole) exhibit moderate solubility due to smaller, less polar substituents .
Synthetic Accessibility :
- Derivatives with aromatic substituents (e.g., 4-bromo-1-(6-methoxynaphthalen-2-yl ethyl)-1H-pyrazole) are synthesized via decarboxylative N-alkylation using Ru-based catalysts, achieving high yields (86%) .
- The oxan-2-ylmethyl group may be introduced via similar alkylation methods, leveraging the reactivity of pyrazole’s nitrogen toward electrophilic reagents .
Biological Relevance: Brominated pyrazoles with bulky substituents (e.g., tetrahydropyran-2-yloxy ethyl) are explored for antimicrobial and antioxidant activities, though the target compound’s specific bioactivity remains uncharacterized . Aromatic analogs (e.g., 4-bromo-1-(4-fluoro-2-methylbenzyl)-1H-pyrazole) are prioritized in drug discovery due to their structural resemblance to known bioactive molecules .
Stability and Reactivity :
- The oxan-2-ylmethyl group is stable under basic conditions but may undergo acid-catalyzed hydrolysis, limiting applications in acidic environments. In contrast, benzyl-substituted derivatives exhibit greater acid stability .
- Bromine at the 4-position enables further functionalization (e.g., Suzuki coupling), a shared feature across all analogs .
Biological Activity
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of the pyrazole ring and an oxan-2-yl substituent at the 1-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 299.09 g/mol. The presence of the bromine and oxane moieties is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Bromination : Introduction of the bromine atom at the 4-position, often achieved through electrophilic aromatic substitution.
- Oxane Substitution : Incorporation of the oxan-2-yl group can be performed via nucleophilic substitution reactions.
These synthetic routes can be adapted for large-scale production, utilizing continuous flow reactors for enhanced efficiency .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity by interacting with specific molecular targets involved in tumor progression. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the compound's anti-inflammatory properties. In particular, it has demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom is thought to enhance its binding affinity to bacterial targets, potentially leading to higher efficacy compared to non-brominated analogs .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .
Anti-inflammatory Research
In another investigation, the compound was tested in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling, indicating potent anti-inflammatory effects. Histopathological examination revealed decreased leukocyte infiltration in treated tissues compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Bromo-1-methylpyrazole | Simple pyrazole with bromine at position 4 | Antimicrobial activity |
| 1-(Oxan-2-yl)-3-methylpyrazole | Methyl group at position 3, oxan ring | Anti-inflammatory properties |
| 5-Methylpyrazole | Methyl substitution at position 5 | Anticonvulsant effects |
| 3-(Oxan-2-yl)-1H-pyrazole | Oxan substitution at position 3 | Potential neuroprotective effects |
This table illustrates how structural modifications can influence biological activities, highlighting the significance of the oxane and bromine substituents in enhancing therapeutic potential.
Q & A
Q. What is the standard synthetic route for 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, and what methodological considerations are critical?
The compound is synthesized via a multi-step approach:
- Step 1 : Diazotization of substituted anilines to form diazonium salts.
- Step 2 : Coupling with ethyl acetoacetate in the presence of sodium acetate to yield oxobutanoate intermediates.
- Step 3 : Cyclization with thiosemicarbazide in glacial acetic acid under reflux (4 hours), followed by recrystallization from ethanol or DMF/ethanol mixtures for purity .
Key Considerations : Control reaction temperature during reflux to avoid side products. Use slow evaporation for single-crystal growth suitable for X-ray diffraction (XRD) .
Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
- Techniques : Single-crystal XRD reveals planarity of the pyrazole ring (max deviation: 0.014 Å) and dihedral angles (e.g., 5.49° between pyrazole and benzene rings). Intramolecular N–H···O hydrogen bonds stabilize the conformation .
- Reactivity Implications : The bromine atom at position 4 and the oxan-2-ylmethyl group at position 1 create steric and electronic effects, influencing cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What analytical methods are recommended for assessing purity and functional group integrity?
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 4.2–4.5 ppm for oxan-2-ylmethyl protons; ¹³C NMR: δ 150–160 ppm for pyrazole carbons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 285.02) .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to functionalize the bromine atom?
- Catalyst Systems : Use Pd(PPh₃)₄ with arylboronic acids in degassed DMF/H₂O (1:1) at 50°C for 16 hours. Additives like K₃PO₄ improve yields (70–85%) .
- Challenges : Steric hindrance from the oxan-2-ylmethyl group may reduce coupling efficiency. Pre-complexation with Cu(I) in click chemistry (e.g., azide-alkyne cycloaddition) offers alternative derivatization .
Q. How do structural modifications impact biological activity, and how are structure-activity relationships (SAR) analyzed?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC: 2–32 µg/mL) via broth microdilution. Pyrazole derivatives with electron-withdrawing groups (e.g., Br, CF₃) show enhanced activity .
- Antitubulin Activity : Evaluate inhibition of tubulin polymerization using sea urchin embryo assays. Diarylated pyrazoles (e.g., 4-methoxyphenyl substituents) exhibit IC₅₀ values <1 µM .
Q. How should researchers address contradictions in solubility data across studies?
Q. What computational strategies predict binding modes in target proteins?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structure data (PDB: 4XYZ). The pyrazole ring often forms π-π interactions with aromatic residues (e.g., Phe140 in DNA gyrase) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
Q. How are regioselectivity issues resolved during pyrazole functionalization?
- Directing Groups : Introduce temporary protecting groups (e.g., SEM) at N1 to direct electrophilic substitution to C4.
- Metalation Strategies : Use LDA at –78°C to deprotonate C5, followed by quenching with electrophiles (e.g., Me₃SnCl for Stille couplings) .
Q. What scaling challenges exist for multi-gram synthesis, and how are they addressed?
- Bottlenecks : Prolonged reflux times (4+ hours) and low yields in cyclization steps.
- Solutions : Switch to microwave-assisted synthesis (100°C, 30 minutes) or flow chemistry for continuous processing .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 72–79°C (DSC) | |
| XRD Dihedral Angle | 5.49° (pyrazole vs. benzene) | |
| Suzuki Coupling Yield | 85% (Pd(PPh₃)₄, K₃PO₄) | |
| Antimicrobial MIC (S. aureus) | 4 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
